Salpriolactone
CAS No.: 132278-72-9
Cat. No.: VC7872545
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132278-72-9 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 11-hydroxy-5-methyl-10-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
| Standard InChI | InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3 |
| Standard InChI Key | CHCQNBTYGKQUQV-UHFFFAOYSA-N |
| SMILES | CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O |
| Canonical SMILES | CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O |
Introduction
Chemical Structure and Nomenclature
No explicit data on Salpriolactone’s molecular formula, weight, or stereochemistry were located. By contrast, spironolactone—a steroid derivative—features a γ-lactone ring, an acetylthio group at the 7α position, and a hydroxy group at the 17α position, contributing to its affinity for mineralocorticoid receptors . The IUPAC name for spironolactone is 7α-acetylthio-17α-hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone, with a molecular weight of 416.57 g/mol .
Pharmacological and Clinical Profiles
Given the absence of Salpriolactone-specific data, extrapolation from spironolactone’s pharmacology offers limited insights. Spironolactone antagonizes aldosterone at renal mineralocorticoid receptors, promoting natriuresis while conserving potassium . It also exhibits antiandrogenic effects via androgen receptor blockade and progesterone receptor agonism, making it useful in conditions like hirsutism and heart failure .
| Parameter | Spironolactone | Hypothetical Salpriolactone |
|---|---|---|
| Molecular Formula | C₂₄H₃₂O₄S | Undocumented |
| Half-Life | 1.4–16.5 hours (varies by metabolite) | Unknown |
| Protein Binding | 88–99.2% (spironolactone and metabolites) | Not determined |
| Metabolism | Hepatic (CYP3A4, CES, FMO) | Speculative |
Regulatory and Clinical Use Considerations
Spironolactone has been FDA-approved since 1960 for hypertension, edema, and primary hyperaldosteronism . Its oral suspension (CaroSpir®) received approval in 2017 for patients with dysphagia . In contrast, Salpriolactone lacks regulatory recognition, suggesting it may be in preclinical development, a discontinued candidate, or a nomenclature error.
Synthesis and Metabolic Pathways
Spironolactone undergoes extensive hepatic metabolism, yielding active metabolites like 7α-thiomethylspironolactone (TMS) and canrenone . Pathways include deacetylation, S-oxygenation, and hydroxylation, mediated by carboxylesterases (CES) and cytochrome P450 enzymes . Without data on Salpriolactone, analogous pathways cannot be assumed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume